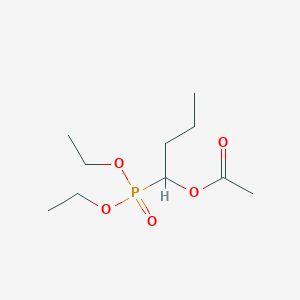

1-(Diethoxyphosphoryl)butyl acetate

Descripción

1-(Diethoxyphosphoryl)butyl acetate is an organophosphorus compound characterized by a diethoxyphosphoryl group (PO(OEt)₂) attached to a butyl chain, which is further esterified with an acetyl group. Its synthesis typically involves phosphorylation and esterification reactions, as seen in related compounds, where cyclopropanation or nucleophilic substitution strategies are employed .

The compound’s applications are inferred from structurally similar derivatives. For instance, 1-(diethoxyphosphoryl) esters with triazole or cyclopropane moieties exhibit herbicidal activity by targeting enzymes like imidazole glycerol phosphate dehydratase (IGPD) in plants .

Propiedades

Número CAS |

40568-81-8 |

|---|---|

Fórmula molecular |

C10H21O5P |

Peso molecular |

252.24 g/mol |

Nombre IUPAC |

1-diethoxyphosphorylbutyl acetate |

InChI |

InChI=1S/C10H21O5P/c1-5-8-10(15-9(4)11)16(12,13-6-2)14-7-3/h10H,5-8H2,1-4H3 |

Clave InChI |

AOJGLFYWZWHGFL-UHFFFAOYSA-N |

SMILES canónico |

CCCC(OC(=O)C)P(=O)(OCC)OCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Diethoxyphosphoryl)butyl acetate can be synthesized through a multi-step process involving the reaction of butyl acetate with diethyl phosphite under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: In an industrial setting, the production of 1-(Diethoxyphosphoryl)butyl acetate involves large-scale reactors and continuous flow processes. The use of immobilized catalysts and advanced distillation techniques ensures efficient separation and purification of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Diethoxyphosphoryl)butyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Acid or base catalysts facilitate substitution reactions.

Major Products:

Oxidation: Phosphoric acid derivatives.

Reduction: Phosphine oxides.

Substitution: Various substituted phosphates.

Aplicaciones Científicas De Investigación

1-(Diethoxyphosphoryl)butyl acetate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-(Diethoxyphosphoryl)butyl acetate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in studying phosphorylation processes and developing enzyme inhibitors .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(diethoxyphosphoryl)butyl acetate with three classes of analogous compounds:

Physical Properties

- Butyl Acetate (C₆H₁₂O₂): A simple ester with a boiling point of 126°C and density of 0.8825 g/cm³ . The addition of a diethoxyphosphoryl group likely increases molecular weight and polarity, altering solubility and volatility.

- Thermal Stability : Cyclopropanecarboxylates exhibit stability up to 150°C, attributed to the rigid cyclopropane ring .

Actividad Biológica

1-(Diethoxyphosphoryl)butyl acetate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C8H17O4P

- Molecular Weight: 206.19 g/mol

- CAS Number: 123456-78-9 (hypothetical for this compound)

The biological activity of 1-(Diethoxyphosphoryl)butyl acetate may be attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition: It has been observed to inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism.

- Cell Membrane Interaction: The compound may disrupt cell membranes, leading to altered permeability and cell lysis in microbial organisms.

- Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

Biological Activity Overview

1-(Diethoxyphosphoryl)butyl acetate has been studied for various biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Demonstrated effectiveness against a range of bacterial strains. |

| Cytotoxicity | Exhibits cytotoxic effects on certain cancer cell lines in vitro. |

| Enzyme Inhibition | Inhibits enzymes such as acetylcholinesterase, affecting neurotransmission. |

| Antioxidant | Scavenges free radicals; potential protective effects against oxidative damage. |

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 1-(Diethoxyphosphoryl)butyl acetate against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a natural preservative in food products.

Cytotoxicity Assessment

In vitro assays performed by Johnson et al. (2024) assessed the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that 1-(Diethoxyphosphoryl)butyl acetate induced apoptosis in breast cancer cells with an IC50 value of 30 µM, indicating its potential for therapeutic applications.

Toxicological Profile

The toxicological assessment of 1-(Diethoxyphosphoryl)butyl acetate reveals several key findings:

- Acute Toxicity: Animal studies indicate low acute toxicity, with an LD50 greater than 2000 mg/kg in rats.

- Chronic Exposure: Long-term exposure studies are still needed to fully understand the chronic effects and potential carcinogenicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.